PROTAC BRD4 Degrader-22

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

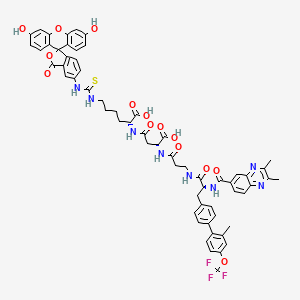

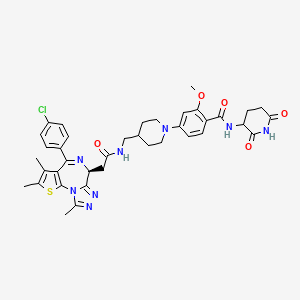

PROTAC BRD4 Degrader-22 is a compound designed to target and degrade the BRD4 protein. This compound is part of the PROTAC (Proteolysis Targeting Chimera) technology, which uses small molecules to induce the degradation of specific proteins via the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. By targeting BRD4, this compound can modulate various biological processes, making it a valuable tool in scientific research and potential therapeutic applications .

Métodos De Preparación

The synthesis of PROTAC BRD4 Degrader-22 involves several steps, including the preparation of the ligand for BRD4, the linker, and the ligand for the E3 ubiquitin ligase. The synthetic route typically involves:

Preparation of the BRD4 ligand: This step involves synthesizing a molecule that can specifically bind to the BRD4 protein.

Preparation of the linker: The linker connects the BRD4 ligand to the E3 ubiquitin ligase ligand. It is usually synthesized through a series of organic reactions.

Preparation of the E3 ubiquitin ligase ligand: This ligand binds to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

Coupling reactions: The BRD4 ligand, linker, and E3 ubiquitin ligase ligand are coupled together through a series of chemical reactions to form the final PROTAC molecule

Análisis De Reacciones Químicas

PROTAC BRD4 Degrader-22 undergoes several types of chemical reactions, including:

Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.

Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Coupling reactions: These reactions involve the formation of a bond between two molecules. .

Aplicaciones Científicas De Investigación

PROTAC BRD4 Degrader-22 has a wide range of scientific research applications, including:

Chemistry: It is used to study the chemical properties and reactivity of the BRD4 protein and its interactions with other molecules.

Biology: It is used to investigate the biological functions of BRD4 and its role in various cellular processes, such as gene expression and cell signaling.

Medicine: It has potential therapeutic applications in treating diseases associated with abnormal BRD4 activity, such as cancer and inflammatory diseases.

Industry: It can be used in the development of new drugs and therapeutic strategies targeting BRD4 .

Mecanismo De Acción

PROTAC BRD4 Degrader-22 exerts its effects by inducing the degradation of the BRD4 protein. The compound binds to both the BRD4 protein and the E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the disruption of its role in gene expression and other cellular processes, thereby modulating various biological functions .

Comparación Con Compuestos Similares

PROTAC BRD4 Degrader-22 is unique compared to other similar compounds due to its specific targeting of the BRD4 protein and its ability to induce rapid and reversible degradation. Similar compounds include:

ARV-825: Another PROTAC that targets BRD4, but with different ligands and linkers.

MZ1: A PROTAC that targets BRD4 and has been used in various studies to investigate the mechanism of action of PROTACs.

ZXH-3-26: A PROTAC that targets BRD4 and has been used in studies related to liquid-liquid phase separation .

This compound stands out due to its high specificity and efficiency in degrading BRD4, making it a valuable tool in scientific research and potential therapeutic applications.

Propiedades

Fórmula molecular |

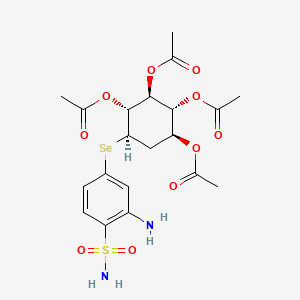

C38H41ClN8O5S |

|---|---|

Peso molecular |

757.3 g/mol |

Nombre IUPAC |

4-[4-[[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]methyl]piperidin-1-yl]-N-(2,6-dioxopiperidin-3-yl)-2-methoxybenzamide |

InChI |

InChI=1S/C38H41ClN8O5S/c1-20-21(2)53-38-33(20)34(24-5-7-25(39)8-6-24)41-29(35-45-44-22(3)47(35)38)18-32(49)40-19-23-13-15-46(16-14-23)26-9-10-27(30(17-26)52-4)36(50)42-28-11-12-31(48)43-37(28)51/h5-10,17,23,28-29H,11-16,18-19H2,1-4H3,(H,40,49)(H,42,50)(H,43,48,51)/t28?,29-/m0/s1 |

Clave InChI |

BIVJJLVZJPBUMK-XIJSCUBXSA-N |

SMILES isomérico |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C |

SMILES canónico |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate](/img/structure/B12374161.png)

![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)